(1-(2-(Trifluoromethyl)phenyl)ethyl)hydrazine
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Overview
Description
Hydrazine, [1-[2-(trifluoromethyl)phenyl]ethyl]- is a chemical compound that belongs to the class of hydrazines. Hydrazines are characterized by the presence of a nitrogen-nitrogen single bond and are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound’s unique structure, featuring a trifluoromethyl group attached to a phenyl ring, imparts distinct chemical properties that make it valuable for specific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine, [1-[2-(trifluoromethyl)phenyl]ethyl]- typically involves the reaction of hydrazine with a suitable precursor containing the trifluoromethylphenyl group. One common method is the reaction of 2-(trifluoromethyl)benzaldehyde with hydrazine hydrate under acidic conditions to form the desired hydrazine derivative. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of Hydrazine, [1-[2-(trifluoromethyl)phenyl]ethyl]- may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Hydrazine, [1-[2-(trifluoromethyl)phenyl]ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Hydrazine, [1-[2-(trifluoromethyl)phenyl]ethyl]- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of Hydrazine, [1-[2-(trifluoromethyl)phenyl]ethyl]- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its trifluoromethyl group enhances its reactivity and stability, making it effective in targeting specific enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- Hydrazine, [1-[2-(trifluoromethyl)phenyl]methyl]-
- Hydrazine, [1-[2-(trifluoromethyl)phenyl]propyl]-
- Hydrazine, [1-[2-(trifluoromethyl)phenyl]butyl]-
Uniqueness
Hydrazine, [1-[2-(trifluoromethyl)phenyl]ethyl]- is unique due to its specific trifluoromethyl substitution, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly valuable for applications where these properties are advantageous, such as in drug design and industrial processes.
Properties
Molecular Formula |
C9H11F3N2 |
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Molecular Weight |
204.19 g/mol |
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]ethylhydrazine |
InChI |
InChI=1S/C9H11F3N2/c1-6(14-13)7-4-2-3-5-8(7)9(10,11)12/h2-6,14H,13H2,1H3 |
InChI Key |
ARUIYABJRXPFSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1C(F)(F)F)NN |
Origin of Product |
United States |
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